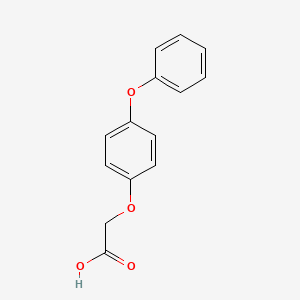

2-(4-Phenoxyphenoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTWPVOGVQFHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191884 | |

| Record name | Acetic acid, (4-phenoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38559-90-9 | |

| Record name | Acetic acid, (4-phenoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-phenoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Phenoxyphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 2-(4-phenoxyphenoxy)acetic acid, a molecule of interest in various chemical and biological research fields. The document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory-scale synthesis. Furthermore, it delves into a significant biological signaling pathway potentially modulated by this class of compounds, offering a broader context for its application in drug development and biological studies.

Core Synthesis Pathways

The synthesis of this compound is most effectively achieved through two principal routes: the Williamson ether synthesis and the Ullmann condensation. Of these, the Williamson ether synthesis is the more direct and widely utilized method.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the formation of ethers. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In the context of this compound synthesis, this involves the reaction of 4-phenoxyphenol with a haloacetic acid or its salt in the presence of a strong base.

The general reaction scheme is as follows:

-

Deprotonation: 4-phenoxyphenol is treated with a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding phenoxide salt.

-

Nucleophilic Substitution: The resulting 4-phenoxyphenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid salt (e.g., sodium chloroacetate), displacing the halide and forming the ether linkage.

-

Acidification: The final product is obtained by acidifying the reaction mixture to protonate the carboxylate, leading to the precipitation of this compound.

Logical Flow of Williamson Ether Synthesis

Caption: Workflow of the Williamson ether synthesis for this compound.

Ullmann Condensation

An alternative, though often requiring harsher conditions, is the Ullmann condensation. This method involves the copper-catalyzed coupling of an aryl halide with a phenol.[1] For the synthesis of this compound, this would entail the reaction of 4-phenoxyphenol with a halo-substituted benzene ring that also bears the acetic acid moiety, in the presence of a copper catalyst and a base at elevated temperatures.[1] While effective for the formation of diaryl ethers, the Williamson ether synthesis is generally preferred for its milder reaction conditions and broader applicability in this specific case.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via the Williamson ether synthesis.

Protocol 1: Williamson Ether Synthesis using Sodium Hydroxide

Materials:

-

4-Phenoxyphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Sodium 4-phenoxyphenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a specific molar equivalent of 4-phenoxyphenol in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until the 4-phenoxyphenol has completely dissolved to form the sodium phenoxide salt.

-

Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid in water and carefully neutralize it with a sodium hydroxide solution to a pH of 7-8.

-

Reaction: Add the sodium chloroacetate solution to the flask containing the sodium 4-phenoxyphenoxide. Heat the reaction mixture to reflux (approximately 90-100°C) for 4-6 hours.[2]

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid to a pH of approximately 2. This will cause the this compound to precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Protocol 2: Williamson Ether Synthesis using Potassium Carbonate (Anhydrous Conditions)

Materials:

-

4-Phenoxyphenol

-

Ethyl bromoacetate

-

Potassium carbonate (K(_2)CO(_3)), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Ester Formation: In a round-bottom flask, suspend anhydrous potassium carbonate in a solution of 4-phenoxyphenol in anhydrous acetone or DMF. To this stirred suspension, add ethyl bromoacetate dropwise. Heat the mixture to reflux and maintain for 6-8 hours.

-

Hydrolysis: After the reaction is complete (monitored by TLC), cool the mixture and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. To the resulting crude ester, add a solution of sodium hydroxide in ethanol/water and heat to reflux for 2-3 hours to hydrolyze the ester.

-

Work-up and Isolation: After hydrolysis, remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Data Presentation

The following table summarizes typical quantitative data for the Williamson ether synthesis of phenoxyacetic acids, which can be extrapolated for the synthesis of this compound.

| Parameter | Value/Range | Reference/Comment |

| Yield | 50-95% | Laboratory scale; dependent on reaction conditions and purity of reagents.[3] |

| Reaction Time | 1-8 hours | Can be significantly reduced with microwave-assisted synthesis.[3] |

| Reaction Temperature | 50-100°C | Typical range for Williamson ether synthesis.[3] |

| Molar Ratio (Phenol:Base) | 1:1 to 1:1.2 | A slight excess of base ensures complete deprotonation of the phenol. |

| Molar Ratio (Phenoxide:Haloacetate) | 1:1 to 1:1.1 | A slight excess of the alkylating agent can drive the reaction to completion. |

Biological Context: Potential Interaction with PPARα Signaling Pathway

Phenoxyacetic acid derivatives have been investigated for a range of biological activities. One significant area of interest is their potential role as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[4] In particular, PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[5]

Activation of PPARα by a ligand, such as a fatty acid or a synthetic agonist, leads to a cascade of events that ultimately alters gene expression. This signaling pathway is a key target for drugs used to treat dyslipidemia.

PPARα Signaling Pathway

Caption: The PPARα signaling pathway, a potential target for this compound.

The activation of PPARα involves the following key steps:[2]

-

Ligand Binding: A ligand, potentially a molecule like this compound, enters the cell and binds to the ligand-binding domain of PPARα.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in PPARα, causing the dissociation of co-repressor proteins and promoting the formation of a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

-

Recruitment of Co-activators and Gene Transcription: The DNA-bound heterodimer recruits co-activator proteins, which then initiate the transcription of target genes involved in fatty acid transport and oxidation.

The potential for this compound and its derivatives to act as PPARα agonists makes them interesting candidates for further investigation in the context of metabolic disorders.

Conclusion

The synthesis of this compound is readily achievable through the well-established Williamson ether synthesis, offering good yields under relatively mild conditions. The detailed protocols provided in this guide serve as a solid foundation for its laboratory preparation. Furthermore, the exploration of its potential interaction with the PPARα signaling pathway highlights a promising avenue for future research into its biological activities and therapeutic applications. This guide provides the necessary technical information for researchers to both synthesize and explore the biological significance of this compound.

References

- 1. curresweb.com [curresweb.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Phenoxyphenoxy)acetic acid (CAS Number 38559-90-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenoxyphenoxy)acetic acid is a chemical compound belonging to the phenoxyacetic acid class. This group of compounds is of significant interest in agrochemical and pharmaceutical research. Phenoxyacetic acid derivatives are known for their herbicidal properties, often acting as synthetic auxins that disrupt plant growth. Additionally, various derivatives have been explored for a range of other biological activities, including antibacterial and anti-inflammatory effects. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical and physical properties, synthesis, safety, and potential biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound, such as melting and boiling points, are not widely reported in the available literature. The data presented is a combination of information from chemical suppliers and computational predictions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 38559-90-9 | ChemScene[1] |

| Molecular Formula | C₁₄H₁₂O₄ | ChemScene[1] |

| Molecular Weight | 244.24 g/mol | ChemScene[1] |

| Physical Form | Solid | CymitQuimica[2] |

| Purity | ≥98% | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | ChemScene[1] |

| Predicted logP | 2.9423 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 5 | ChemScene[1] |

| Storage | Room temperature | ChemScene[1] |

Synthesis

The primary and most direct synthetic route for this compound is the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with a haloalkane.

General Reaction Scheme: Williamson Ether Synthesis

The synthesis involves two main steps:

-

Formation of the Phenoxide: 4-Phenoxyphenol is deprotonated by a base to form the corresponding phenoxide.

-

Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking an α-haloacetic acid or its ester, displacing the halide to form the ether linkage.

Caption: General workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

4-Phenoxyphenol

-

Sodium chloroacetate or Ethyl chloroacetate

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

A suitable solvent (e.g., acetone, DMF, or water)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Phenoxide Formation:

-

Dissolve 4-phenoxyphenol in a suitable solvent in a round-bottom flask.

-

Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium carbonate) to the solution.

-

Stir the mixture at room temperature or with gentle heating to facilitate the formation of the sodium or potassium 4-phenoxyphenoxide salt.

-

-

Etherification:

-

To the phenoxide solution, add a slight excess of sodium chloroacetate or ethyl chloroacetate.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If an ester was used, hydrolyze it by adding a solution of sodium hydroxide and heating.

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2 to precipitate the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the crude product with cold water to remove inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Caption: Proposed experimental workflow for the synthesis of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, a supplier provides the following GHS hazard information, which should be considered when handling this compound.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Precautionary Statements: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively characterized in the available literature. However, based on its structural similarity to other phenoxyacetic acid derivatives, its potential applications likely lie in the field of agrochemicals, specifically as a herbicide.

Potential Herbicidal Activity

Phenoxyacetic acid derivatives are a well-known class of herbicides. They can exert their phytotoxic effects through two primary mechanisms of action:

5.1.1. Synthetic Auxin Mimicry: Many phenoxy herbicides act as synthetic auxins.[3] They mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not readily metabolized by the plant. This leads to an accumulation of the synthetic auxin, causing uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible broadleaf plants.[3]

Caption: Simplified signaling pathway of synthetic auxin herbicides.

5.1.2. Acetyl-CoA Carboxylase (ACCase) Inhibition: A subclass of phenoxy herbicides, known as aryloxyphenoxypropionates or "fops," functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[4] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of plant cell membranes. Inhibition of ACCase disrupts membrane formation, particularly in rapidly growing meristematic tissues, leading to the death of susceptible grass species.[4] Given the "phenoxy-phenoxy" structure within this compound, it is plausible that it could also exhibit this mode of action.

Caption: Mechanism of action for ACCase-inhibiting herbicides.

Other Potential Biological Activities

Derivatives of phenoxyacetic acid have been investigated for a variety of other biological activities, including:

Further research would be required to determine if this compound possesses any of these activities.

Conclusion

This compound, CAS 38559-90-9, is a member of the phenoxyacetic acid class of compounds with potential applications in the agrochemical industry as a herbicide. While its specific experimental properties are not extensively documented, its synthesis can likely be achieved through a Williamson ether synthesis. Its biological mechanism of action is hypothesized to be either as a synthetic auxin mimic or as an inhibitor of acetyl-CoA carboxylase, consistent with other herbicides in its structural class. Further experimental investigation is necessary to fully characterize its physical properties, optimize its synthesis, and elucidate its specific biological activities and mechanisms of action. This guide serves as a foundational resource for researchers and professionals interested in exploring the potential of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound|CAS 38559-90-9 [benchchem.com]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. innospk.com [innospk.com]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-Phenoxyphenoxy)acetic Acid

Disclaimer: As of the date of this document, detailed, publicly available spectroscopic data (NMR, IR, MS) for 2-(4-Phenoxyphenoxy)acetic acid is limited. To fulfill the requirements of a comprehensive technical guide, this document will present a detailed spectroscopic analysis of a structurally related and well-characterized analog, Phenoxyacetic Acid (C₈H₈O₃) . The principles, protocols, and data interpretation methodologies described herein are directly applicable to the analysis of this compound.

Introduction

Phenoxyacetic acid and its derivatives are a class of organic compounds with applications in pharmaceuticals, herbicides, and as synthesis intermediates. A thorough structural characterization is essential for quality control, regulatory approval, and understanding its physicochemical properties. This guide provides a detailed overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of phenoxyacetic acid. The experimental protocols and data presented serve as a robust framework for the analysis of this compound and other related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Quantitative Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for phenoxyacetic acid, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for Phenoxyacetic Acid [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.34 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.28 | Multiplet | 2H | Aromatic (C2-H, C6-H) |

| ~7.01 | Multiplet | 1H | Aromatic (C4-H) |

| ~6.91 | Multiplet | 2H | Aromatic (C3-H, C5-H) |

| 4.67 | Singlet | 2H | Methylene (-O-CH₂-) |

Table 2: ¹³C NMR Spectroscopic Data for Phenoxyacetic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~173-176 | Carboxylic Acid Carbon (-C OOH) |

| ~157 | Aromatic Carbon (C1, attached to ether oxygen) |

| ~129 | Aromatic Carbons (C3, C5) |

| ~122 | Aromatic Carbon (C4) |

| ~115 | Aromatic Carbons (C2, C6) |

| ~65 | Methylene Carbon (-O-C H₂-) |

| Note: Exact ¹³C chemical shifts are interpreted from spectral data and typical ranges for such functional groups.[2] |

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the analyte.

Materials:

-

Phenoxyacetic acid (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.5-0.7 mL

-

NMR tube (5 mm)

-

Pipette

-

Tetramethylsilane (TMS) internal standard (if not already in solvent)

Procedure:

-

Accurately weigh 5-10 mg of the solid phenoxyacetic acid sample and place it into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ (containing 0.03% TMS) to the vial.

-

Agitate the vial gently to completely dissolve the sample.

-

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the filling height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer's spinner turbine.

-

Place the sample into the NMR spectrometer.

-

Acquire the spectra according to the instrument's standard operating procedures for ¹H and ¹³C analysis. A typical experiment involves tuning, locking, and shimming the instrument before data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Quantitative Data

The key IR absorption bands for phenoxyacetic acid are summarized below.

Table 3: FT-IR Peak Data for Phenoxyacetic Acid [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Very Broad | O-H stretch (from hydrogen-bonded -COOH) |

| ~1710 | Strong, Sharp | C=O stretch (from dimerized -COOH) |

| ~1600, ~1490 | Medium-Strong | C=C aromatic ring stretches |

| ~1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1075 | Strong | Symmetric C-O-C stretch (aryl ether) |

| 950-910 | Medium, Broad | O-H bend (out-of-plane) |

| ~750, ~690 | Strong | C-H bend (out-of-plane) for monosubstituted benzene |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Objective: To obtain an infrared spectrum of a solid sample to identify its functional groups.

Materials:

-

Phenoxyacetic acid (solid sample, 1-2 mg)

-

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe moistened with isopropanol and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount (1-2 mg) of the solid phenoxyacetic acid sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply firm, even pressure to the sample to ensure good contact between the sample and the crystal surface. Do not overtighten.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

After analysis, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer further structural clues.

Quantitative Data

Mass spectral data for phenoxyacetic acid using an electron ionization (EI) source is presented below. For Electrospray Ionization (ESI), the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 151.

Table 4: Key Mass Spectrometry (EI) Fragmentation Data for Phenoxyacetic Acid [4]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment / Putative Fragment |

| 152 | ~90 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - COOH]⁺ (Loss of carboxyl radical) |

| 94 | ~24 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 77 | ~93 | [C₆H₅]⁺ (Phenyl cation) |

| 65 | ~18 | [C₅H₅]⁺ |

| 51 | ~17 | [C₄H₃]⁺ |

| 39 | ~13 | [C₃H₃]⁺ |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecular ion.

Materials:

-

Phenoxyacetic acid (approx. 1 mg)

-

HPLC-grade solvent (e.g., methanol or acetonitrile), 1 mL

-

Volumetric flasks and pipettes for dilution

-

Formic acid (optional, for enhancing ionization)

-

Syringe filter (0.22 µm)

-

Autosampler vial

Procedure:

-

Prepare a stock solution of the sample by dissolving ~1 mg of phenoxyacetic acid in 1 mL of methanol to make a 1 mg/mL solution.

-

Perform a serial dilution to achieve a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL. For example, take 10 µL of the stock solution and dilute it with 990 µL of the solvent.

-

(Optional) To aid deprotonation in negative ion mode, add a very small amount of formic acid to the final solution (e.g., to a final concentration of 0.1%).

-

Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean autosampler vial.

-

Cap the vial and place it in the autosampler tray of the LC-MS system.

-

Set up the instrument method. For direct infusion analysis, the sample is introduced directly into the ESI source. For LC-MS, an appropriate chromatographic method is used.

-

Acquire data in negative ion mode to observe the [M-H]⁻ ion (m/z 151.040) and in positive ion mode to observe the [M+H]⁺ ion (m/z 153.055) or other adducts like [M+Na]⁺.

Data Interpretation and Structural Workflow

The combination of these three spectroscopic techniques allows for the unambiguous elucidation of the structure of phenoxyacetic acid, and by extension, this compound.

References

Solubility Profile of 2-(4-Phenoxyphenoxy)acetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Phenoxyphenoxy)acetic acid. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document presents available qualitative information and data from structurally similar compounds to infer a likely solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Introduction

This compound, a carboxylic acid derivative with the chemical formula C₁₄H₁₂O₄, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes. A comprehensive solubility profile is essential for designing efficient experimental workflows, including reaction setup, extraction, and crystallization.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 38559-90-9 |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| Physical Form | Solid |

Solubility Data

For reference, the solubility of a structurally analogous compound, 2,4-Dichlorophenoxyacetic acid, is presented below. It is important to note that these values are for a different molecule and should be used as a general guideline only.

Table 1: Solubility of 2,4-Dichlorophenoxyacetic Acid in Select Organic Solvents

| Solvent | Solubility (approximate) |

| Ethanol | 30 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL |

| Dimethylformamide (DMF) | 30 mg/mL |

Disclaimer: The data in Table 1 is for a structurally similar compound and may not be representative of the actual solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the analyte in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of supernatant

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

This guide serves as a foundational resource for researchers working with this compound. The provided experimental protocol and workflow diagram offer a clear path to generating the specific and accurate solubility data necessary for advancing scientific research and development.

Theoretical and Computational Approaches to Understanding 2-(4-Phenoxyphenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Phenoxyphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, represents a scaffold with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate its structural, electronic, and biological properties. While direct computational studies on this specific molecule are not extensively reported in the literature, this document outlines a robust framework for its in-silico analysis by drawing upon established protocols for analogous phenoxyacetic acid and diphenyl ether derivatives. This guide details quantum chemical calculations, molecular docking simulations, molecular dynamics, and ADMET prediction, alongside relevant experimental validation techniques. The content is structured to serve as a practical roadmap for researchers seeking to investigate this compound and similar molecules.

Introduction

Phenoxyacetic acid and its derivatives are a well-established class of organic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties.[1][2] The molecule this compound features a diphenyl ether core, which provides a unique conformational landscape, linked to an acetic acid moiety, a common pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.[3] Understanding the three-dimensional structure, electronic properties, and potential biological interactions of this molecule is paramount for its rational development in various applications.

Computational and theoretical studies offer a powerful, cost-effective, and time-efficient means to predict molecular properties and guide experimental work.[4] Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide deep insights into the molecule's behavior at an atomic level. This guide presents the theoretical underpinnings and practical considerations for conducting such studies on this compound.

Molecular Structure and Physicochemical Properties

The foundational step in any computational study is the determination of the molecule's structure and basic physicochemical properties.

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 38559-90-9[5]

-

Molecular Formula: C₁₄H₁₂O₄[5]

-

Molecular Weight: 244.24 g/mol [5]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | [5] |

| LogP (octanol-water partition coefficient) | 2.9423 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 5 | [5] |

Note: The data in this table is derived from computational predictions for the specified molecule.

Theoretical and Computational Methodologies

This section details the key computational protocols applicable to the study of this compound.

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and geometry of molecules.[6] It is widely used for phenoxyacetic acid derivatives to determine optimized geometries, vibrational frequencies, and electronic properties like Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).[6]

Experimental Protocol: DFT Calculation

-

Initial Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using software like GaussView or Avogadro.

-

Geometry Optimization: Perform a full geometry optimization without constraints. A common level of theory for such molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[6] This provides the lowest energy conformation.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: From the optimized structure, calculate properties such as:

Table 2: Representative DFT-Calculated Parameters for a Phenoxyacetic Acid Derivative

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (HOMO-LUMO gap) | Energy gap, indicative of chemical stability | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.5 D |

Note: The values in this table are representative examples based on studies of similar molecules and are not specific to this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For phenoxyacetic acid derivatives, which are known to exhibit anti-inflammatory activity, a relevant target could be Cyclooxygenase-2 (COX-2).[1]

Experimental Protocol: Molecular Docking

-

Ligand Preparation: Prepare the 3D structure of this compound. This involves geometry optimization using a force field (e.g., MMFF94) and assigning appropriate charges.

-

Receptor Preparation: Obtain the crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank. Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: Define the binding site (active site) of the protein based on the co-crystallized ligand or through literature analysis.

-

Docking Simulation: Use docking software like AutoDock Vina or Glide to perform the docking calculations. The program will generate multiple binding poses of the ligand within the active site.

-

Analysis: Analyze the results based on the docking score (binding affinity) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Table 3: Representative Molecular Docking Results for a Phenoxyacetic Acid Derivative against COX-2

| Parameter | Description | Representative Value |

| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |

| Interacting Residues | Key amino acids in the active site forming bonds | Arg120, Tyr355, Ser530 |

| Type of Interactions | Nature of the chemical bonds formed | Hydrogen bonds, π-π stacking |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a molecular docking study.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Use the best-ranked pose from molecular docking as the starting structure. Place the complex in a periodic box of water molecules (e.g., TIP3P model) and add counter-ions to neutralize the system.

-

Minimization: Perform energy minimization of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure (NPT ensemble) for several nanoseconds.

-

Production Run: Run the simulation for an extended period (e.g., 50-100 ns) to collect trajectory data.

-

Analysis: Analyze the trajectory to calculate parameters like Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Visualization of Workflows and Pathways

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a phenoxyacetic acid derivative.

Caption: General workflow for synthesis and characterization.

Computational Analysis Workflow

This diagram outlines the logical flow of a comprehensive in-silico investigation.

Caption: Workflow for computational analysis.

Hypothetical Signaling Pathway Modulation

Phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents, often targeting the COX pathway which is central to prostaglandin synthesis.

Caption: Inhibition of the COX pathway by a hypothetical agent.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into its molecular properties, potential biological activities, and mechanism of action. The detailed protocols and representative data presented herein serve as a valuable resource for initiating and conducting in-silico research on this and related compounds, ultimately accelerating the process of drug discovery and materials development. The integration of these computational approaches with experimental validation is crucial for a complete and accurate understanding of the molecule's behavior.

References

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. This compound|CAS 38559-90-9 [benchchem.com]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]

A Technical Guide to the Biological Activities of 2-(4-Phenoxyphenoxy)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-phenoxyphenoxy)acetic acid scaffold has emerged as a versatile pharmacophore, yielding derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the potential therapeutic applications, mechanisms of action, and synthetic methodologies of these compounds. The information is compiled from various scientific studies to aid researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is primarily achieved through the Williamson ether synthesis. This method involves the reaction of a substituted phenol with a haloacetic acid or its ester in the presence of a base.

A general synthetic pathway involves the following steps:

-

Formation of the Phenoxide : 4-phenoxyphenoxy is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.

-

Etherification : The resulting phenoxide is then reacted with a haloacetate, such as sodium chloroacetate.

-

Acidification : The reaction mixture is acidified with a strong acid, like hydrochloric acid, to precipitate the final this compound derivative.[1]

An alternative approach involves the condensation of a phenol with an ester of a haloacetic acid, followed by the hydrolysis of the resulting ester intermediate to yield the final acid derivative.[1] Microwave irradiation has also been explored as a green chemistry approach to accelerate the reaction and improve yields.[1]

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, anticancer, herbicidal, and hypolipidemic effects.

Anti-inflammatory Activity

A significant area of investigation for these derivatives is their potent anti-inflammatory activity, primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][3][4]

Mechanism of Action: COX Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[2][5] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][3]

Several studies have reported the synthesis of this compound derivatives that exhibit high selectivity for COX-2.[2][3][5]

Caption: Selective COX-2 Inhibition by this compound Derivatives.

Quantitative Data on Anti-inflammatory Activity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | In Vivo Paw Edema Inhibition (%) | Reference |

| Compound 5f | - | 0.06 | >166.67 | 63.35 | [3][5] |

| Compound 7b | - | 0.08 | >125 | 46.51 | [3][5] |

| Compound 6a | - | 0.03 | 365.4 | - | [6] |

| Compound 6c | - | 0.03 | 196.9 | - | [6] |

| Meclofenamic Acid Derivative 7 | - | 0.07 | - | - | [7] |

| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 | - | [2][8] |

| Mefenamic Acid (Reference) | 29.9 | 1.98 | - | - | [2][8] |

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Antimicrobial Activity

Certain derivatives have shown promising activity against various bacterial and fungal strains.[9][10][11]

Mechanism of Action: Bacterial Cell Membrane Disruption

While the exact mechanisms are still under investigation, a plausible mode of action for phenolic compounds is the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[9]

Caption: Postulated Mechanism of Bacterial Cell Membrane Disruption.

Quantitative Data on Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) | Reference |

| KVM-219 | 0.78 - 12.5 | 12.5 | 1.56 | [11] |

| V1, V3, V4, V6 | Good activity (comparable to Ampicillin) | Good activity (comparable to Ampicillin) | - | [12] |

Anticancer Activity

Several studies have explored the anticancer potential of phenoxyacetic acid derivatives against various cancer cell lines.[13][14][15] These compounds have been shown to induce apoptosis and inhibit cell proliferation.[15]

Quantitative Data on Anticancer Activity (IC₅₀)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 3c | MCF-7 (Breast Cancer) | Not specified, but active | [13][14] |

| Compound 3c | SK-N-SH (Neuroblastoma) | Not specified, but active | [13][14] |

| Phenoxyacetamide I | HepG2 (Liver Cancer) | 1.43 | [15] |

| Phenoxyacetamide II | HepG2 (Liver Cancer) | 6.52 | [15] |

| Phenoxyacetamide I | MCF-7 (Breast Cancer) | 7.43 | [15] |

| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | 5.32 | [15] |

Other Biological Activities

-

Herbicidal Activity : Aryloxyphenoxypropionate herbicides, which share a similar structural motif, are known to target the acetyl-coenzyme A carboxylase (ACCase) in monocotyledonous plants.[16][17]

-

Hypolipidemic Activity : Certain derivatives have shown the potential to lower serum levels of total cholesterol, triglycerides, LDL, and VLDL, while increasing HDL levels in animal models.[18]

-

Antiviral and Antitubercular Activities : While some studies have synthesized and tested derivatives for antiviral and antitubercular activities, the results have been varied, with some compounds showing moderate activity.[19][20]

Experimental Protocols

This section outlines generalized experimental methodologies for the synthesis and biological evaluation of this compound derivatives, based on protocols described in the literature.

General Synthesis Protocol

-

Esterification : React a substituted phenol with an appropriate haloacetate (e.g., ethyl bromoacetate) in a suitable solvent (e.g., DMF) in the presence of a base (e.g., K₂CO₃).[2][8]

-

Stirring : Stir the reaction mixture at room temperature for a specified duration (e.g., 12 hours).[2][8]

-

Hydrolysis : Hydrolyze the resulting ester using an aqueous base (e.g., NaOH) in a solvent like methanol.[2][8]

-

Acidification : Acidify the mixture to precipitate the crude product.

-

Purification : Purify the final compound by recrystallization or column chromatography.[9]

-

Characterization : Confirm the structure and purity of the synthesized derivatives using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity against ovine COX-1 and human COX-2 can be determined using a colorimetric COX inhibitor screening assay kit.[2]

-

Preparation : Prepare solutions of the test compounds, reference inhibitors (e.g., celecoxib, mefenamic acid), and enzymes according to the kit's instructions.

-

Incubation : Incubate the enzyme with the test compounds or reference inhibitors for a specified time.

-

Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid.

-

Measurement : Measure the absorbance at a specific wavelength to determine the extent of prostaglandin production.

-

Calculation : Calculate the percentage of inhibition and determine the IC₅₀ values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[9]

-

Preparation : Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation : Inoculate each well with a standardized suspension of the target microorganism.

-

Controls : Include a growth control (inoculum without compound) and a sterility control (broth only).[9]

-

Incubation : Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[9]

-

Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory effects of the compounds.[2][5]

-

Animal Grouping : Divide animals (e.g., rats) into groups: control, carrageenan-treated, reference drug-treated (e.g., celecoxib), and test compound-treated groups.

-

Compound Administration : Administer the test compounds and reference drug orally or intraperitoneally.

-

Induction of Edema : After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume : Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation : Calculate the percentage of inhibition of edema for each group compared to the carrageenan-treated group.

Experimental and Logical Workflows

Caption: General Experimental Workflow for the Development of Novel Derivatives.

Conclusion

The this compound framework represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The well-established synthetic routes and the clear structure-activity relationships for some of the biological targets, particularly COX-2, provide a solid foundation for further research. This guide summarizes the current state of knowledge and provides essential protocols to facilitate the exploration of this important class of compounds. Future work may focus on optimizing the lead compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and toxicological profiles.

References

- 1. This compound|CAS 38559-90-9 [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. repository.usmf.md [repository.usmf.md]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and Herbicidal Activities of Novel Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenoxyacetic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of phenoxyacetic acids, a versatile scaffold with significant applications in both agriculture and medicine. From their well-established role as auxin-mimicking herbicides to their emerging potential as therapeutic agents, this document delves into the key structural modifications that govern their biological activity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel phenoxyacetic acid derivatives.

Introduction to Phenoxyacetic Acids

Phenoxyacetic acid consists of a phenyl ring linked to an acetic acid moiety through an ether bond.[1] While the parent compound has limited biological activity, its derivatives are a cornerstone of the agrochemical industry and a promising scaffold in drug discovery.[2][3] The biological effects of these compounds can be dramatically altered by the nature, number, and position of substituents on the aromatic ring, as well as modifications to the acetic acid side chain.[4]

The most well-known application of phenoxyacetic acid derivatives is as selective herbicides for the control of broadleaf weeds.[5] Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) function as synthetic auxins, leading to uncontrolled growth and ultimately the death of susceptible plants.[4][6]

Beyond their herbicidal properties, phenoxyacetic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory (COX-2 inhibitors), antisickling, and antiepileptic agents.[5][7][8] This guide will explore the SAR of phenoxyacetic acids in these different contexts, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Structure-Activity Relationship (SAR) Data

The biological activity of phenoxyacetic acid derivatives is highly dependent on their chemical structure. The following tables summarize quantitative data from various studies, highlighting the impact of structural modifications on herbicidal and COX-2 inhibitory activities.

Herbicidal Activity

The herbicidal activity of phenoxyacetic acids is primarily influenced by the substitution pattern on the phenyl ring. Halogen and methyl groups are common substituents that enhance activity.

| Compound/Substituent | Target Species | Activity (IC50 in mmol L⁻¹) | Reference |

| Phenoxyacetic Acid Derivatives | |||

| 2,4-D (2,4-dichlorophenoxyacetic acid) | Brassica campestris (root) | ~0.010 | [6] |

| MCPA (4-chloro-2-methylphenoxyacetic acid) | Brassica campestris (root) | ~0.023 | [6] |

| Longifolene-derived 2,4-D salt (6b) | Lolium multiflorum (root) | ~0.010 | [6] |

| Longifolene-derived MCPA salt (6c) | Lolium multiflorum (root) | ~0.023 | [6] |

| N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives | |||

| 2-(2,4-dichlorophenoxy) (6an) | Lactuca sativa | 42.7 g/ha | [9] |

COX-2 Inhibitory Activity

Phenoxyacetic acid derivatives have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The nature and position of substituents on the phenyl ring, as well as modifications to the acetic acid side chain, play a crucial role in determining potency and selectivity.

| Compound/Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

| Hydrazone Derivatives of Phenoxyacetic Acid | ||||

| 5c | 0.11 ± 0.01 | 12.27 ± 0.05 | 111.53 | [7] |

| 5d | 0.09 ± 0.01 | 10.98 ± 0.03 | 122.00 | [7] |

| 5f | 0.07 ± 0.01 | 9.33 ± 0.03 | 133.34 | [7] |

| 7b | 0.08 ± 0.01 | 7.89 ± 0.02 | 98.66 | [7] |

| 10c | 0.07 ± 0.01 | 6.54 ± 0.02 | 93.43 | [7] |

| 10f | 0.06 ± 0.01 | 5.54 ± 0.01 | 92.33 | [7] |

| Celecoxib (Reference) | 0.05 ± 0.02 | 14.93 ± 0.04 | 298.6 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of phenoxyacetic acid derivatives.

General Synthesis of Phenoxyacetic Acid Derivatives

The following is a general procedure for the synthesis of phenoxyacetic acids via the Williamson ether synthesis.

Materials:

-

Substituted phenol

-

Sodium hydroxide (NaOH)

-

Monochloroacetic acid

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in an ice water bath.

-

Adjust the pH to 8-9 with a 30% NaOH solution to obtain a sodium chloroacetate solution.

-

In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with stirring.

-

Slowly add 45 mmol of the desired substituted phenol to the NaOH solution and stir for 20 minutes.

-

Add the previously prepared sodium chloroacetate solution to the phenolate solution.

-

Reflux the reaction mixture at 102°C for 5 hours.

-

After cooling to room temperature, adjust the pH to 1-2 with 2.0 mol·L⁻¹ HCl to precipitate the product.

-

Filter the precipitate, wash it three times with dilute hydrochloric acid, and dry it at 60°C.

-

For purification, the crude product can be dispersed in hot deionized water, the pH adjusted to 8.0 with saturated potassium carbonate solution, filtered, and the filtrate re-acidified to precipitate the pure phenoxyacetic acid derivative.

Bioassay for Herbicidal Activity

This protocol describes a petri dish bioassay to evaluate the pre-emergence herbicidal activity of phenoxyacetic acid derivatives.

Materials:

-

Test compounds (phenoxyacetic acid derivatives)

-

Acetone

-

Tween 80

-

Distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Seeds of a susceptible plant species (e.g., Lactuca sativa - lettuce)

-

Growth chamber

Procedure:

-

Prepare a stock solution of the test compound in acetone.

-

Prepare a series of dilutions of the test compound in distilled water containing 0.05% (v/v) Tween 80.

-

Place two layers of filter paper in each petri dish and add 5 mL of the test solution or a control solution (distilled water with 0.05% Tween 80 and the same concentration of acetone as in the test solutions).

-

Place 20 seeds of the indicator plant species on the filter paper in each petri dish.

-

Seal the petri dishes with parafilm and place them in a growth chamber at 25 ± 1°C with a 12-hour light/12-hour dark cycle.

-

After 7 days, measure the root and shoot length of the seedlings.

-

Calculate the percent inhibition of root and shoot growth compared to the control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of growth).

In Vitro COX-2 Inhibition Assay

This protocol outlines a fluorometric assay for screening COX-2 inhibitors.[10]

Materials:

-

COX-2 inhibitor screening kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, human recombinant COX-2, and a known inhibitor like Celecoxib)

-

96-well white opaque plate with a flat bottom

-

Multi-well spectrophotometer (fluorescence plate reader)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare reagents according to the kit instructions. Dilute test inhibitors to 10X the desired final concentration with COX Assay Buffer.

-

Add 10 µl of the diluted test inhibitor or assay buffer (for enzyme control) to the appropriate wells of the 96-well plate.

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µl of the reaction mix to each well.

-

Add 10 µl of diluted COX-2 enzyme to each well (except for the no-enzyme control).

-

Initiate the reaction by adding 10 µl of diluted arachidonic acid/NaOH solution to all wells.

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

-

Calculate the rate of reaction and the percent inhibition for each test compound.

-

Determine the IC50 value for each active compound.

Antisickling Activity Assay (Emmel Test)

This protocol describes the Emmel test to evaluate the antisickling activity of phenoxyacetic acid derivatives.[11][12]

Materials:

-

Fresh blood from a sickle cell patient

-

2% sodium metabisulfite solution (freshly prepared)

-

0.9% NaCl solution (physiological saline)

-

Test compounds dissolved in a suitable solvent (e.g., methanol)

-

Microscope slides and coverslips

-

Optical microscope

Procedure:

-

Mix 500 µL of fresh sickle cell blood with 500 µL of 2% sodium metabisulfite solution.

-

Dilute the mixture by adding 1000 µL of 0.9% NaCl.

-

Prepare various concentrations of the test compounds (e.g., 12.5, 25, 50, and 100 µg/mL) in 0.9% NaCl.

-

Mix a small volume of the treated blood with an equal volume of the test compound solution on a microscope slide.

-

Cover with a coverslip and seal the edges with petroleum jelly.

-

Incubate the slides at 37°C for 30 minutes.

-

Examine the slides under a microscope and count the number of sickled and normal red blood cells in several fields.

-

Calculate the percentage of sickled cells for each treatment and compare it to a control (blood treated with saline only).

-

A decrease in the percentage of sickled cells indicates antisickling activity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR of phenoxyacetic acids.

Auxin Signaling Pathway

This diagram illustrates the mechanism of action of auxin and auxin-mimicking herbicides like phenoxyacetic acids in plants.

Caption: Auxin signaling pathway in plants.

Experimental Workflow for a SAR Study

This diagram outlines a typical workflow for conducting a structure-activity relationship study of phenoxyacetic acid derivatives.

Caption: A typical workflow for a SAR study.

Conclusion

The phenoxyacetic acid scaffold is a remarkable example of how subtle changes in chemical structure can lead to profound differences in biological activity. The SAR data and experimental protocols presented in this guide underscore the importance of systematic investigation in the development of both effective herbicides and promising therapeutic agents. The continued exploration of this versatile chemical class, guided by the principles of SAR, holds great promise for future innovations in agriculture and medicine.

References

- 1. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

- 5. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05630F [pubs.rsc.org]

- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 8. Design, synthesis, and testing of potential antisickling agents. 6. Rheologic studies with active phenoxy and benzyloxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. assaygenie.com [assaygenie.com]

- 11. mdpi.com [mdpi.com]

- 12. Antisickling activity of butyl stearate isolated from Ocimum basilicum (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Synthesis of Novel Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives have emerged as a versatile and highly promising scaffold in modern medicinal chemistry. Possessing a privileged structure, these compounds have demonstrated a remarkable breadth of pharmacological activities, positioning them as lead candidates for the development of novel therapeutics against a wide array of diseases. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel phenoxyacetic acid derivatives, offering a comprehensive resource for researchers and drug development professionals. The core of this scaffold is present in numerous commercially available drugs, highlighting its clinical significance.[1]

A Spectrum of Biological Activities

Derivatives of phenoxyacetic acid have been shown to exhibit a multitude of biological effects, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, and anticancer properties. This wide range of activities stems from the adaptability of the phenoxyacetic acid core, which allows for molecular modifications that can fine-tune its interaction with various biological targets.

Quantitative Biological Data of Representative Phenoxyacetic Acid Derivatives

The following tables summarize the quantitative biological activity of several recently developed phenoxyacetic acid derivatives across different therapeutic areas.

Table 1: Anti-inflammatory and Analgesic Activity

| Compound ID | Target | In Vitro Assay | IC50 (µM) | In Vivo Model | % Inhibition | Reference |

| 5f | COX-2 | COX Inhibition Assay | 0.06 | Carrageenan-induced paw edema | 63.35% (thickness), 68.26% (weight) | [2][3] |

| 7b | COX-2 | COX Inhibition Assay | - | Carrageenan-induced paw edema | 46.51% (thickness), 64.84% (weight) | [2][3] |

| Tiaprofenic acid | NSAID | - | - | - | - | [1] |

| Aceclofenac | Anti-inflammatory | - | - | - | - | [1] |

Table 2: Anticonvulsant Activity

| Compound ID | In Vivo Model | Outcome | % Protection/Reduction | Reference |

| 7b | Pentylenetetrazol (PTZ)-induced seizures | Complete seizure protection | 100% | [4][5] |

| 7b | Pilocarpine-induced temporal lobe epilepsy | Delay in seizure onset | 188.6% | [4] |

| 7b | Pilocarpine-induced temporal lobe epilepsy | Reduction in TNF-α | 56.9% | [4][5] |

| 7b | Pilocarpine-induced temporal lobe epilepsy | Reduction in IL-6 | 63.0% | [4][5] |

Table 3: Antidiabetic Activity

| Compound ID | Target | In Vitro Assay | EC50 (nM) | In Vivo Model | Outcome | Reference |

| 16 | FFA1 Agonist | Agonist Activity Assay | 43.6 | Type 2 diabetic mice | Improved hyperglycemia | [6] |

| 18b | FFA1 Agonist | Agonist Activity Assay | 62.3 | ICR mice | Improved oral glucose tolerance | [7] |

Table 4: Anticancer and Cytotoxic Activity

| Compound ID | Cell Line | In Vitro Assay | IC50 (µg/mL) | Reference |

| 4-Cl-phenoxyacetic acid | Breast cancer cells | Cytotoxicity Assay | 0.194 ± 0.09 | [1] |

| Derivative [Structure 30] | HeLa Cells | Antiproliferative Assay | 1.64 ± 0.41 µM | [1] |

Table 5: Antimicrobial and Antifungal Activity

| Compound ID | Organism | Method | Activity | Reference |

| Compound 3 | E. coli, S. aureus | Disc diffusion | Good antibacterial activity | [1] |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | In-vitro antimicrobial assay | 20mm zone of inhibition | [1] |

| (S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3, 5-dimethylphenoxy) acetyl)-1H- indol-3-yl) propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl) propanoic acid | C. albicans | Antifungal assay | 24mm zone of inhibition | [1] |

Experimental Protocols: Synthesis and Biological Evaluation

The successful discovery and development of novel phenoxyacetic acid derivatives hinge on robust and reproducible experimental methodologies.

General Synthesis of Phenoxyacetic Acid Derivatives

A common and versatile method for the synthesis of the phenoxyacetic acid scaffold involves the reaction of a substituted phenol with chloroacetic acid under basic conditions.[8][9] Further derivatization can be achieved through various chemical transformations.

Protocol 1: Synthesis of Phenoxyacetic Acid

-

Preparation of Sodium Chloroacetate: Dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in an ice water bath. Adjust the pH to 8-9 using a 30% NaOH solution to obtain a sodium chloroacetate solution.[9]

-

Preparation of Sodium Phenoxide: In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with constant stirring. Slowly add 45 mmol of the desired phenol to this solution.[9]

-

Reaction: After stirring the sodium phenoxide solution for 20 minutes, add the previously prepared sodium chloroacetate solution.[9]

-

Reflux: Heat the reaction mixture to reflux at 102°C for 5 hours.[9] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[8]

-

Work-up: After cooling to room temperature, acidify the mixture with dilute hydrochloric acid to precipitate the crude product.[9]

-

Purification: Filter the precipitate, wash it with dilute hydrochloric acid, and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent.[9]

Protocol 2: Synthesis of Phenoxyacetic Acid Hydrazide Derivatives

-

Esterification: React the synthesized phenoxyacetic acid with an alcohol (e.g., methanol) in the presence of a catalytic amount of sulfuric acid under reflux to obtain the corresponding ester.[5]

-

Hydrazinolysis: Reflux the ester with hydrazine hydrate in a suitable solvent like methanol to yield the phenoxyacetic acid hydrazide.[5][10]

-

Condensation: React the hydrazide with various aldehydes or ketones in a solvent such as ethanol with a catalytic amount of acetic acid to produce the final hydrazone derivatives.[2][3]

Key Biological Assays

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay Procedure: Pre-incubate the test compounds with the enzyme in a buffer solution for a specified time.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

-

Animal Model: Use male Wistar rats or a similar rodent model.

-

Compound Administration: Administer the test compounds or vehicle control orally or intraperitoneally.

-

Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume or thickness using a plethysmometer at various time points after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.[2][3]

Protocol 5: FFA1 Agonist Activity Assay

-

Cell Line: Use a cell line stably expressing the human free fatty acid receptor 1 (FFA1), such as CHO cells.

-

Calcium Mobilization Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the test compounds at various concentrations.

-

Signal Detection: Measure the increase in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Determine the EC50 values by plotting the fluorescence response against the compound concentration.[6]

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the discovery workflow, the following diagrams illustrate key signaling pathways and the general experimental process.